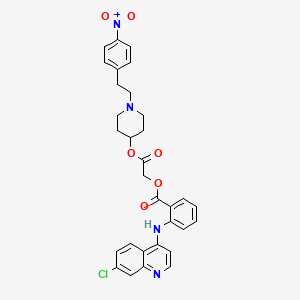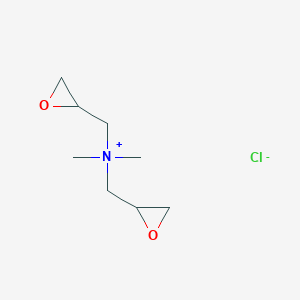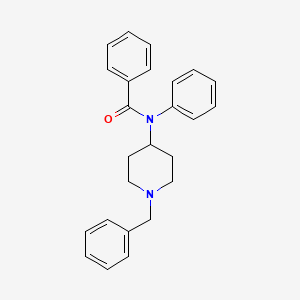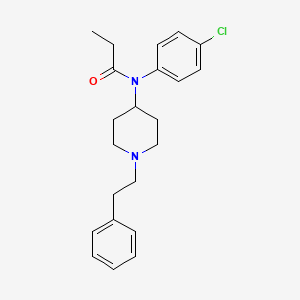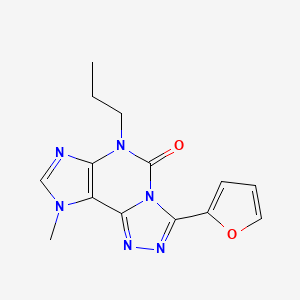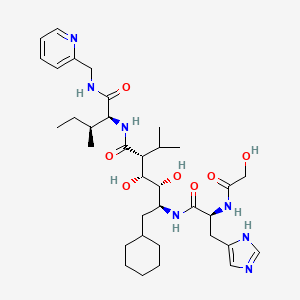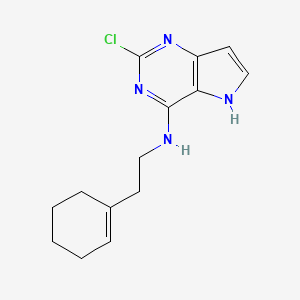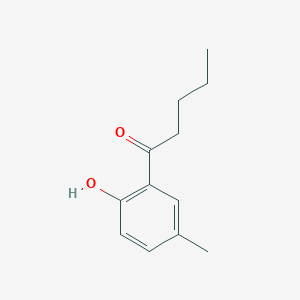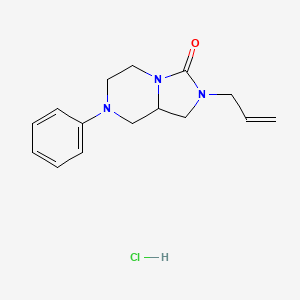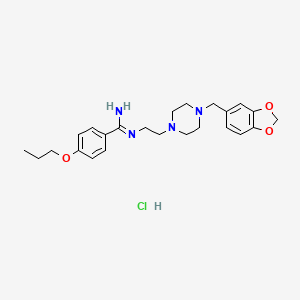
N-(2-(4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl)ethyl)-4-propoxybenzenecarboximidamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Chlorhydrate de N-(2-(4-(1,3-benzodioxol-5-ylméthyl)-1-pipérazinyl)éthyl)-4-propoxybenzènecarboximidamide est un composé organique complexe qui présente une portion 1,3-benzodioxole, un cycle pipérazine et un groupe benzènecarboximidamide. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Chlorhydrate de N-(2-(4-(1,3-benzodioxol-5-ylméthyl)-1-pipérazinyl)éthyl)-4-propoxybenzènecarboximidamide implique généralement plusieurs étapes :
Formation de la portion 1,3-benzodioxole : Le matériau de départ, le 1,3-benzodioxole, est synthétisé par condensation du catéchol avec du formaldéhyde.
Formation du cycle pipérazine : Le cycle pipérazine est introduit en faisant réagir le dérivé du 1,3-benzodioxole avec l’éthylènediamine.
Attachement du groupe benzènecarboximidamide : La dernière étape implique la réaction du dérivé de la pipérazine avec le 4-propoxybenzènecarboximidamide en milieu acide pour former le sel chlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’augmenter le rendement et la pureté. Cela inclut l’utilisation de réacteurs à haute pression, de techniques de purification avancées et de procédés à flux continu pour accroître la production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau de la portion 1,3-benzodioxole.
Réduction : Des réactions de réduction peuvent se produire au niveau du groupe benzènecarboximidamide.
Substitution : Le cycle pipérazine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d’acyle.
Principaux produits
Oxydation : Dérivés oxydés de la portion 1,3-benzodioxole.
Réduction : Formes réduites du groupe benzènecarboximidamide.
Substitution : Dérivés de la pipérazine substitués.
Applications De Recherche Scientifique
Le Chlorhydrate de N-(2-(4-(1,3-benzodioxol-5-ylméthyl)-1-pipérazinyl)éthyl)-4-propoxybenzènecarboximidamide a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as a biochemical probe.
Médecine : Explored for its therapeutic potential in treating various diseases.
Industrie : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La portion 1,3-benzodioxole peut interagir avec des macromolécules biologiques, tandis que le cycle pipérazine peut moduler l’affinité de liaison et la spécificité du composé. Le groupe benzènecarboximidamide peut contribuer au profil pharmacologique global du composé en influençant sa solubilité et sa stabilité.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de N-(2-(4-(1,3-benzodioxol-5-ylméthyl)-1-pipérazinyl)éthyl)-4-méthoxybenzènecarboximidamide
- Chlorhydrate de N-(2-(4-(1,3-benzodioxol-5-ylméthyl)-1-pipérazinyl)éthyl)-4-éthoxybenzènecarboximidamide
Unicité
Le Chlorhydrate de N-(2-(4-(1,3-benzodioxol-5-ylméthyl)-1-pipérazinyl)éthyl)-4-propoxybenzènecarboximidamide est unique en raison de la présence du groupe propoxy, qui peut influencer sa réactivité chimique et son activité biologique. Cette variation structurelle peut conduire à des différences dans la pharmacocinétique et la pharmacodynamie par rapport à des composés similaires.
Propriétés
Numéro CAS |
125575-13-5 |
|---|---|
Formule moléculaire |
C24H33ClN4O3 |
Poids moléculaire |
461.0 g/mol |
Nom IUPAC |
N'-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethyl]-4-propoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C24H32N4O3.ClH/c1-2-15-29-21-6-4-20(5-7-21)24(25)26-9-10-27-11-13-28(14-12-27)17-19-3-8-22-23(16-19)31-18-30-22;/h3-8,16H,2,9-15,17-18H2,1H3,(H2,25,26);1H |
Clé InChI |
GXLREKQHDUHETG-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=NCCN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


